(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Historical Development of Benzofuroxazine Chemistry
The benzofuroxazine framework emerged from foundational work on benzofuroxans, first synthesized in 1899 through the preparation of 4,6-dinitrobenzofuroxan by Drost. Early research focused on the reactivity of the furoxan ring, a five-membered heterocycle containing two oxygen and one nitrogen atom, which exhibited unique electronic properties due to its conjugated π-system. By the mid-20th century, chemists began exploring fused systems, leading to the development of benzofuroxazines—hybrid structures combining benzofuroxan with oxazine rings.
A pivotal advancement occurred in the 2000s with solventless synthesis methods, enabling efficient cyclization reactions. For example, Japanese patent JP2006241111A demonstrated the synthesis of 4-bromo-6-trifluoromethylbenzofuroxan via a one-pot reaction involving diethylene glycol and nitro-phenylazide precursors. These methods laid the groundwork for incorporating diverse substituents, such as methoxy groups and benzylidene moieties, into the benzofuroxazine scaffold.
Significance of (Z)-Configuration in Benzylidene-Substituted Heterocycles
The Z-configuration of the benzylidene group in this compound is critical for stabilizing its molecular geometry. In benzylidene-substituted heterocycles, the double bond’s stereochemistry dictates the spatial arrangement of substituents, influencing both electronic properties and intermolecular interactions. Studies on sulindac sulfide analogs revealed that the Z-isomer exhibits enhanced cyclooxygenase inhibition compared to its E-counterpart, attributable to optimal alignment of electron-withdrawing groups with enzyme active sites.
For (Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-benzofuroxazine, the Z-configuration positions the trimethoxybenzylidene moiety orthogonally to the furoxan ring, facilitating conjugation between the aromatic systems. This arrangement enhances charge transfer, as evidenced by redshifted absorption spectra in analogous compounds.
Structural Evolution of Methoxyphenyl-Substituted Benzofuroxazines
Methoxyphenyl substituents were introduced to benzofuroxazines to improve solubility and bioavailability. Early derivatives, such as (Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-benzofuroxazine (PubChem CID: 17592455), demonstrated that electron-donating methoxy groups reduce crystallinity while maintaining thermal stability. Subsequent modifications, including the addition of 2,4,5-trimethoxybenzylidene groups, aimed to amplify these effects.
Table 1: Comparative Substituent Effects in Benzofuroxazine Derivatives
The structural evolution culminated in the target compound, where the 2,4,5-trimethoxybenzylidene group maximizes electron donation, while the 2-methoxyphenyl substituent at position 8 introduces steric hindrance to prevent π-stacking.
Classification within Nitrogen-Oxygen Heterocyclic Compounds
Benzofuroxazines belong to the broader family of nitrogen-oxygen heterocycles, which includes benzofurazans, benzoxazines, and phenoxazines. Unlike benzofurazans—which contain two oxygen atoms and one nitrogen in a six-membered ring—benzofuroxazines feature a fused oxazine ring, conferring greater conformational rigidity. The target compound further distinguishes itself through:
- Methoxy Substitution Pattern : The 2,4,5-trimethoxy arrangement on the benzylidene group is rare among heterocycles, offering unique electronic modulation.
- Stereochemical Complexity : The Z-configuration and dihydro structure introduce chirality, enabling enantioselective interactions.
- Hybrid Architecture : Fusion of benzofuroxan and oxazine rings creates a planar region for π-π interactions, flanked by methoxy groups that enhance solubility.
This classification underscores the compound’s role in bridging medicinal chemistry and materials science, where its balanced hydrophobicity and electronic properties are exploitable for diverse applications.
Properties
IUPAC Name |
(2Z)-8-(2-methoxyphenyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-30-21-8-6-5-7-19(21)28-14-18-20(34-15-28)10-9-17-26(29)25(35-27(17)18)12-16-11-23(32-3)24(33-4)13-22(16)31-2/h5-13H,14-15H2,1-4H3/b25-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFXOXXWQEWBD-ROTLSHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5OC)OC)OC)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5OC)OC)OC)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H24O9
- Molecular Weight : 492.48 g/mol
- CAS Number : 951963-35-2
The structure includes multiple methoxy groups and a benzofuroxazine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research on the biological activity of (Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one indicates several areas of interest:
1. Cytotoxicity
Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxic Activity : The compound showed promising results in inhibiting the growth of hepatocellular carcinoma (HepG2) cells with IC50 values reported between 1.38 to 3.21 μM in related compounds with similar structures .
2. Apoptosis Induction
The mechanism of action appears to involve the induction of apoptosis in cancer cells:
- Mechanism : Flow cytometry analysis indicated that treatment with the compound increased Annexin-V positive cells, suggesting an enhancement of early and late apoptosis stages. Specifically, a significant increase in early apoptosis by 16.63-fold and late apoptosis by 60.11-fold was observed compared to untreated controls .
3. Tubulin Inhibition
The compound has been linked to the inhibition of β-tubulin polymerization:
- Inhibition Profile : The ability to inhibit tubulin polymerization correlates with its cytotoxic effects and suggests potential as an anticancer agent through disruption of microtubule dynamics .
Detailed Research Findings
Case Studies
Several case studies highlight the biological activity of compounds similar to (Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound shares a benzofuro-oxazin core with analogs but differs in substituent placement and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Methoxy vs. Hydroxy Groups : The target compound’s methoxy groups (lipophilic) contrast with ’s dihydroxyphenyl groups (hydrophilic), impacting solubility and membrane permeability.
- Heteroatom Influence : ’s pyridine and fluorine substituents introduce electronegative regions, which may improve metabolic stability compared to methoxy-rich analogs .
Research Implications
The structural diversity among these compounds highlights the following trends:
- Heterocyclic Modifications : Pyridine () or benzodioxocin () cores diversify pharmacological scaffolds, enabling targeted drug design.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with benzofuran derivatives. Key steps include:
- Aldol condensation : To form the benzylidene moiety, using 2,4,5-trimethoxybenzaldehyde under basic conditions (e.g., KOH/EtOH) at 60–80°C .
- Cyclization : Intramolecular oxazine ring closure via nucleophilic attack, requiring anhydrous solvents (e.g., THF) and catalysts like p-toluenesulfonic acid (PTSA) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (methanol/chloroform) to achieve >95% purity . Optimization Tip: Monitor reaction progress via TLC and adjust pH/temperature to minimize by-products like cis-trans isomers .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) to confirm stereochemistry (Z-configuration) and methoxy group positions. Key signals: benzylidene protons (δ 7.8–8.2 ppm), oxazine carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS. Use dynamic light scattering (DLS) to check aggregation .
- Stability : Conduct HPLC-UV at 24/48/72 hours under physiological conditions (pH 7.4, 37°C). Degradation products indicate hydrolytic susceptibility, especially in the oxazine ring .
Advanced Research Questions
Q. How to resolve discrepancies between computational modeling and experimental data for stereochemical assignments?
- Computational Tools : Use DFT (e.g., Gaussian 09) with B3LYP/6-31G(d) basis set to predict NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguity by growing single crystals (slow evaporation in chloroform/methanol) and analyzing dihedral angles (e.g., benzylidene vs. benzofurooxazine plane) .
- Case Study : A 2023 study found a 5° deviation in dihedral angles between DFT and crystallography data, attributed to crystal packing effects .
Q. What experimental designs are suitable for probing biological activity while minimizing off-target effects?
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzofurooxazines inhibit MAPK pathways) .
- Assay Design :
- Primary Screening : Use fluorescence polarization (FP) assays at 10 µM concentration.
- Counter-Screening : Test against cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic interference .
- Data Validation : Employ CRISPR-Cas9 knockout models to confirm target specificity .
Q. How to analyze structure-activity relationships (SAR) for analogs with modified methoxy groups?
- Synthetic Modifications : Replace 2,4,5-trimethoxybenzylidene with halogenated (e.g., 4-bromo) or pyridinyl variants .
- Activity Trends :
| Substituent | IC50 (µM) vs. Target A | LogP |
|---|---|---|
| 2,4,5-Trimethoxy | 0.45 ± 0.02 | 2.8 |
| 4-Bromo | 1.20 ± 0.10 | 3.5 |
| Pyridin-4-yl | >10 | 1.9 |
| Data from . |
- Key Insight : Polar methoxy groups enhance solubility but reduce membrane permeability (logP <3 optimal) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical trials?
- Process Chemistry : Replace column chromatography with continuous flow reactors for cyclization steps (yield improvement: 65% → 82%) .
- By-Product Control : Use in-line FTIR to monitor intermediates and automate pH adjustment .
Methodological Notes
- Contradictory Evidence : Some studies report conflicting logP values (2.8 vs. 3.5). Verify via shake-flask method with octanol/water partitioning .
- Advanced Instrumentation : Synchrotron XRD (e.g., Diamond Light Source) provides higher resolution for crystallographic ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
